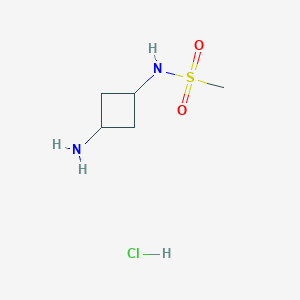

N-(3-aminocyclobutyl)methanesulfonamide hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminocyclobutyl)methanesulfonamide hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-aminocyclobutyl)methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

While there isn't extensive published literature specifically detailing applications of "N-(3-aminocyclobutyl)methanesulfonamide hydrochloride," the search results provide some context regarding its use as a chemical intermediate in synthesizing other compounds with pharmaceutical applications .

Chemical Information

this compound has the following structural information :

- Molecular Formula:

- SMILES: CS(=O)(=O)NC1CC(C1)N

- InChI: InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3

Synthesis Intermediates

- trans-*N*-(3-aminocyclobutanyl)methyl sulfonamide 17 used for the synthesis of 10 , was synthesized from commercially available material 15 (Scheme 6). Compound 15 was converted into mesylate 16 in 84% yield and the N-Boc group was cleaved in TFA-CH 2Cl 2 solution, affording 17 . The amine 17 was neutralized using 2 N NaOH aqueous solution prior to use .

Safety and Hazards

The PubChem entry for this compound indicates several potential hazards :

- May be harmful if swallowed.

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Wirkmechanismus

The mechanism of action of N-(3-aminocyclobutyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-aminocyclobutyl)methanesulfonamide

- N-(3-aminocyclobutyl)methanesulfonamide sulfate

- N-(3-aminocyclobutyl)methanesulfonamide phosphate

Uniqueness

N-(3-aminocyclobutyl)methanesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and bioavailability, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparative studies with similar compounds, supported by relevant data and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can function as either an inhibitor or an activator, depending on its structural characteristics and the functional groups present. Key mechanisms include:

- Enzyme Binding : The compound binds to active sites of enzymes, altering their conformation and modulating their activity.

- Cellular Signaling : It may influence cellular proliferation and apoptosis through interactions with signaling pathways, particularly involving Janus Kinases (JAKs) which are implicated in various diseases, including cancer and autoimmune disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Comparative studies have shown its effectiveness against various bacterial strains, particularly resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.25 μg/mL, highlighting its potential as a therapeutic agent against resistant infections .

Neuroprotective Effects

In addition to antimicrobial properties, this compound has shown promise in neuroprotection. Studies suggest that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition may reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Comparative Analysis

A comparison with similar compounds reveals unique features of this compound:

| Compound Type | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Aminocyclobutyl)methanesulfonamide | Contains both amino and methanesulfonamide groups | Antimicrobial, neuroprotective |

| N-(1,3,4-oxadiazol-2-yl)benzamides | Halogenated derivatives | Potent against MRSA, multi-targeting |

| Cyclobutylamine | Simple cyclobutyl structure | Limited biological applications |

This table illustrates how the structural complexity of this compound contributes to its diverse biological activities compared to simpler compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study involving various bacterial pathogens, this compound was found to significantly inhibit bacterial growth through multiple mechanisms including membrane depolarization and interference with essential biosynthetic pathways .

- Neuroprotective Mechanisms : A study investigating the neuroprotective effects demonstrated that the compound could effectively reduce Aβ aggregation in vitro and improve cell viability in PC12 cells exposed to neurotoxic conditions .

Eigenschaften

IUPAC Name |

N-(3-aminocyclobutyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-4(6)3-5;/h4-5,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZXCUJJQUUGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.